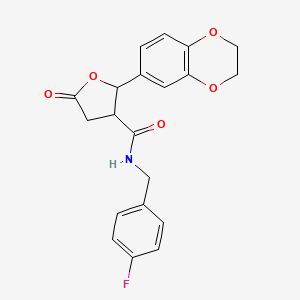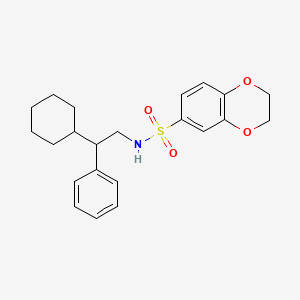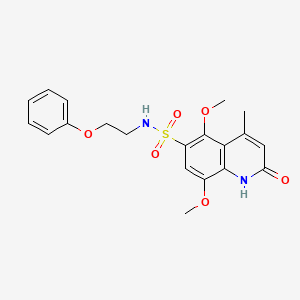![molecular formula C21H26ClN3O2 B11055217 1-Azabicyclo[2.2.2]octan-3-amine, N-[[4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-](/img/structure/B11055217.png)
1-Azabicyclo[2.2.2]octan-3-amine, N-[[4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-AZABICYCLO[222]OCT-3-YL)-N-{4-[(6-CHLORO-3-PYRIDYL)METHOXY]-3-METHOXYBENZYL}AMINE is a complex organic compound with a unique structure that combines a bicyclic amine and a substituted benzylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-AZABICYCLO[2.2.2]OCT-3-YL)-N-{4-[(6-CHLORO-3-PYRIDYL)METHOXY]-3-METHOXYBENZYL}AMINE typically involves multiple steps, starting with the preparation of the bicyclic amine and the substituted benzylamine. The key steps include:
Formation of the bicyclic amine: This can be achieved through a series of cyclization reactions starting from simple amines and aldehydes.
Substitution reactions:
Coupling reactions: The final step involves coupling the bicyclic amine with the substituted benzylamine under conditions that promote the formation of the desired amine bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-AZABICYCLO[2.2.2]OCT-3-YL)-N-{4-[(6-CHLORO-3-PYRIDYL)METHOXY]-3-METHOXYBENZYL}AMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the conditions used.
Reduction: Reduction reactions can be used to modify the functional groups on the benzylamine moiety.
Substitution: The chlorine atom on the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions used but can include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
N-(1-AZABICYCLO[2.2.2]OCT-3-YL)-N-{4-[(6-CHLORO-3-PYRIDYL)METHOXY]-3-METHOXYBENZYL}AMINE has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a ligand for certain biological receptors, making it useful in the study of receptor-ligand interactions.
Medicine: Its unique structure could make it a candidate for drug development, particularly in the area of neuropharmacology.
Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(1-AZABICYCLO[2.2.2]OCT-3-YL)-N-{4-[(6-CHLORO-3-PYRIDYL)METHOXY]-3-METHOXYBENZYL}AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic amine moiety can interact with the active site of enzymes or receptors, while the substituted benzylamine can modulate the binding affinity and specificity. This dual interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions.
Uniqueness
N-(1-AZABICYCLO[2.2.2]OCT-3-YL)-N-{4-[(6-CHLORO-3-PYRIDYL)METHOXY]-3-METHOXYBENZYL}AMINE is unique due to its combination of a bicyclic amine and a substituted benzylamine, which provides a distinct set of chemical and biological properties not found in simpler compounds like dichloroaniline or 2,2’-bipyridyl.
Properties
Molecular Formula |
C21H26ClN3O2 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C21H26ClN3O2/c1-26-20-10-15(11-23-18-13-25-8-6-17(18)7-9-25)2-4-19(20)27-14-16-3-5-21(22)24-12-16/h2-5,10,12,17-18,23H,6-9,11,13-14H2,1H3 |
InChI Key |
OGFMEUJIVRADJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CN3CCC2CC3)OCC4=CN=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B11055138.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11055139.png)

![6-[(4-Methoxyphenyl)methyl]-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055145.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B11055150.png)
![2-methylpropyl (2E)-2-[2-(cyanoacetyl)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate](/img/structure/B11055165.png)
![N-(3-methoxypropyl)-5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-amine](/img/structure/B11055167.png)

![2-(6-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11055169.png)

![2-[Amino(2-cyano-3-isopropyl-2-oxiranyl)methylene]malononitrile](/img/structure/B11055177.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11055180.png)
![[5-amino-4-cyano-2-fluoro-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11055182.png)
![5-(4-bromophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11055192.png)
